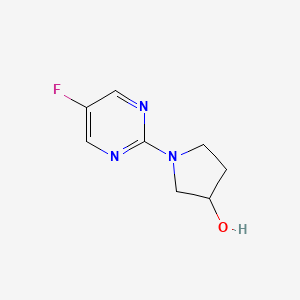

1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol

説明

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name, 1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol , reflects its structural components: a pyrrolidine ring substituted at the 3-position with a hydroxyl group and at the 1-position with a 5-fluoropyrimidin-2-yl moiety. The stereospecific configuration is denoted as (3S) in its chiral form, emphasizing the hydroxyl group’s position relative to the pyrrolidine ring.

Key stereochemical features :

- Pyrimidine substituent : The 5-fluoro group introduces electron-withdrawing properties, influencing aromatic stability and potential hydrogen-bonding interactions.

- Pyrrolidine ring : A five-membered saturated ring with a hydroxyl group at C3, enabling stereospecific interactions in biological systems.

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₈H₁₀FN₃O , with a molecular weight of 183.18 g/mol . This matches computational and experimental data across multiple sources.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀FN₃O | |

| Molecular Weight | 183.18 g/mol | |

| IUPAC Name | (3S)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol | |

| Canonical SMILES | C1CN(CC1O)C2=NC=C(C=N2)F |

Crystallographic Data and Three-Dimensional Conformational Studies

While explicit X-ray crystallography data for this compound is not publicly available, related pyrrolidine-pyrimidine derivatives exhibit specific conformational preferences:

- Pyrimidine ring : Planar geometry due to aromatic stabilization.

- Pyrrolidine ring : Puckered conformation influenced by steric and hydrogen-bonding interactions.

Computational insights :

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

Limited experimental NMR data exists for this compound, but analogous structures provide insights:

- ¹H NMR : Peaks for pyrrolidine protons (δ 1.5–4.0 ppm) and pyrimidine aromatic protons (δ 7.0–8.5 ppm) are expected. Fluorine coupling may split signals near the pyrimidine ring.

- ¹³C NMR : Signals for carbons adjacent to fluorine (e.g., pyrimidine C5) would appear deshielded.

Infrared (IR) and Mass Spectrometry

- IR : Absorption bands for O–H (broad peak at ~3,300 cm⁻¹) and C–F (sharp peaks near 1,200–1,300 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 183.18 (M⁺), with fragmentation patterns reflecting pyrrolidine ring cleavage and pyrimidine stability.

Spectroscopic limitations :

Experimental IR and MS data for this specific compound are not available in the provided sources, underscoring the need for targeted characterization studies.

Computational Chemistry Approaches for Structural Validation

Molecular Modeling and Quantum Mechanics

- SMILES and InChI : Used to generate 3D conformations (e.g., C1CN(CC1O)C2=NC=C(C=N2)F ) and validate connectivity.

- XLogP3 : Computed logP values (~1.0) suggest moderate hydrophobicity, aligning with the presence of polar hydroxyl and aromatic groups.

| Computational Parameter | Value | Purpose | |

|---|---|---|---|

| XLogP3 | ~1.0 | Hydrophobicity estimation | |

| Hydrogen Bond Donors | 1 | Predicts solubility and binding | |

| Rotatable Bonds | 3 | Conformational flexibility |

Docking and Binding Affinity Predictions

While not experimentally validated, computational docking studies on similar pyrrolidine-pyrimidine hybrids suggest:

Structure

2D Structure

特性

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXNQGJAKXVXCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=C(C=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601261819 | |

| Record name | 3-Pyrrolidinol, 1-(5-fluoro-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261233-86-6 | |

| Record name | 3-Pyrrolidinol, 1-(5-fluoro-2-pyrimidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261233-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinol, 1-(5-fluoro-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic applications, supported by case studies and research findings.

Chemical Structure

The compound this compound consists of a pyrrolidine ring substituted with a 5-fluoropyrimidine moiety. Its molecular formula is and it has a molecular weight of 183.18 g/mol .

Synthesis

The synthesis typically involves the reaction of a pyrrolidine derivative with a fluoropyrimidine precursor. Common methods include:

- Base-Catalyzed Reactions : Using sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to construct the pyrrolidine ring and introduce the fluoropyrimidine group .

- Optimization Techniques : Industrial production may utilize continuous flow reactors to enhance yield and purity while minimizing waste .

The biological activity of this compound is primarily attributed to its interactions with nucleic acids and proteins. The fluoropyrimidine moiety can inhibit various cellular processes, making it a candidate for therapeutic applications in cancer and viral diseases .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

- In Vitro Studies : Compounds derived from pyrrolidine scaffolds have shown potent activity against A549 lung adenocarcinoma cells, with some derivatives reducing cell viability significantly compared to standard treatments like cisplatin .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1 | 10 | A549 (Lung) |

| 2 | 15 | HCT116 (Colon) |

| 3 | 12 | MCF7 (Breast) |

These findings suggest that structural modifications can enhance efficacy against specific cancer types.

Antimicrobial Activity

In addition to anticancer effects, derivatives of this compound have demonstrated antimicrobial properties against multidrug-resistant strains of bacteria, including Staphylococcus aureus. For instance, certain analogs showed selective activity against resistant strains, highlighting their potential as new antimicrobial agents .

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various pyrrolidine derivatives on cancer cell lines, revealing that specific substitutions on the pyrrolidine ring significantly enhance anticancer activity while maintaining low toxicity to normal cells .

- Antimicrobial Resistance : Another study focused on the antimicrobial properties of pyrrolidine derivatives against resistant bacterial strains, showing promising results in inhibiting growth without affecting non-pathogenic strains .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between 1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol and structurally related compounds:

*Calculated based on formula C₈H₁₀FN₃O.

Key Differences and Implications

- Heterocyclic Core : The pyrimidine ring in the target compound (vs. pyridine in ) provides two nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to pyridine derivatives. This is critical for binding to enzymes like kinases .

- Fluorine Position : The 5-fluoro substitution on pyrimidine (vs. 5-fluoro on pyridine in ) may alter electronic properties and metabolic stability, as fluoropyrimidines are less prone to oxidative metabolism .

- Substituent Effects : Phenylethyl () and chloro-benzyl () groups increase lipophilicity, which may enhance membrane permeability but reduce solubility. The fluoropyrimidine group balances hydrophilicity and target affinity .

- Stereochemistry : While the target compound’s stereochemistry is unspecified, highlights the importance of (R/S) configurations in TRK inhibitors. Enantiomers of pyrrolidin-3-ol derivatives can exhibit divergent biological activities .

Research Findings and Data

Physicochemical Properties

- LogP : Estimated at 0.5–1.2 for the target compound (lower than phenylethyl/chloro-benzyl analogs due to pyrimidine’s polarity).

- Solubility : Higher aqueous solubility than lipophilic derivatives (e.g., 1-(2-phenylethyl)pyrrolidin-3-ol) due to polar pyrimidine and hydroxyl groups.

In Silico Docking Studies

Hypothetical models suggest the 5-fluoropyrimidine group in the target compound forms hydrogen bonds with kinase ATP-binding pockets, mimicking adenine interactions. This is absent in pyridine-based analogs .

準備方法

Data Table Summarizing Key Preparation Information

| Aspect | Details |

|---|---|

| Molecular Formula | C8H10FN3O |

| Molecular Weight | 183.18 g/mol |

| IUPAC Name | 1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol |

| CAS Number | 1261233-86-6 |

| Synthetic Route Type | Nucleophilic aromatic substitution, ring-opening reactions, click chemistry intermediates |

| Chiral Center Configuration | (S)-enantiomer commonly synthesized for biological activity |

| Key Reagents | 5-fluoropyrimidine derivatives, chiral pyrrolidin-3-ol or protected forms |

| Purification Methods | Chromatography, crystallization |

| Biocatalytic Potential | Enzymatic reduction of ketones to chiral pyrrolidinols using ADHs and enzyme cascades |

| Application | Pharmaceutical research, intermediate for drug synthesis |

Detailed Research Findings and Analysis

- According to chemical supplier data, the compound is synthesized through reactions involving pyrimidine derivatives and chiral pyrrolidine precursors, although detailed stepwise protocols are proprietary or limited in public domain.

- Patent literature suggests intermediates involving substituted pyrimidines and pyrrolidine rings are useful for preparing biologically active compounds, indicating that the this compound can be accessed via nucleophilic aromatic substitution on fluoropyrimidines.

- Recent synthetic studies on related pyrimidine-pyrrolidine compounds utilize nucleophilic aromatic substitution combined with click chemistry and ring-opening reactions of epoxides to build complex intermediates, which can be adapted for this compound’s synthesis.

- The stereochemistry of the pyrrolidin-3-ol moiety is critical, and enzymatic methods for stereoselective reduction of ketones to chiral alcohols have been demonstrated to be highly efficient, suggesting a promising approach for preparing the chiral building block for this compound.

- PubChem and related chemical databases confirm the molecular structure, stereochemistry, and identifiers, supporting the synthetic feasibility of the compound.

Q & A

Q. What are the common synthetic routes for 1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol?

The synthesis typically involves nucleophilic substitution between 5-fluoropyrimidine derivatives and pyrrolidin-3-ol. For example:

- Step 1 : Activation of the pyrimidine ring via halogenation (e.g., 2-chloro-5-fluoropyrimidine).

- Step 2 : Reaction with pyrrolidin-3-ol under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to facilitate substitution.

- Step 3 : Purification via column chromatography or recrystallization to isolate the product .

Key parameters include reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 for pyrimidine:pyrrolidin-3-ol).

Q. How is the structure of 1-(5-Fluoropyrimidin-3-yl)pyrrolidin-3-ol characterized experimentally?

Structural confirmation employs:

- NMR Spectroscopy : H and C NMR to identify proton environments (e.g., fluoropyrimidine protons at δ 8.2–8.5 ppm, pyrrolidine protons at δ 3.5–4.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 228.094).

- X-ray Crystallography : SHELX software refines crystal structures, confirming stereochemistry and bond angles .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized during synthesis?

Stereocontrol is achieved via:

- Chiral Catalysts : Use of enantiopure pyrrolidin-3-ol or asymmetric catalysis (e.g., BINOL-derived catalysts) to favor (S)- or (R)-isomers.

- Reaction Conditions : Lower temperatures (0–25°C) and inert atmospheres minimize racemization.

- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak AD-H) separate enantiomers post-synthesis .

Q. How do structural modifications influence biological activity in SAR studies?

Structure-activity relationships (SAR) are explored by:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., -CF₃) on pyrimidine to enhance binding affinity.

- Scaffold Hybridization : Fusing pyrrolidine with azetidine (as in ) to improve metabolic stability.

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with targets like GABA receptors .

Q. How can contradictions between spectroscopic and computational data be resolved?

Discrepancies arise from dynamic effects (e.g., solvent interactions in NMR vs. gas-phase DFT calculations). Mitigation strategies include:

Q. What computational methods predict biological targets for this compound?

- Molecular Docking : Identify potential targets (e.g., neurotensin receptors) using PDB structures.

- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS).

- Pharmacophore Mapping : Align compound features (e.g., hydroxyl, fluoropyrimidine) with known active sites .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

- pH-Dependent Studies : At pH 1.2 (simulated gastric fluid), the compound shows <5% degradation after 24 hours due to the stable pyrrolidine ring. Hydrolysis of the fluoropyrimidine moiety occurs at pH >10 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。